molecular formula C12H18N4O10S3 B6599510 bis(4-hydrazinylbenzene-1-sulfonic acid), sulfuric acid CAS No. 1803589-37-8

bis(4-hydrazinylbenzene-1-sulfonic acid), sulfuric acid

Cat. No.: B6599510
CAS No.: 1803589-37-8
M. Wt: 474.5 g/mol
InChI Key: VSKXURXJXDGNGN-UHFFFAOYSA-N
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Description

Bis(4-hydrazinylbenzene-1-sulfonic acid), sulfuric acid (CAS 1803589-37-8) is a sulfonyl hydrazide compound with the molecular formula C12H18N4O10S3 and a molecular weight of 474.49 g/mol . This reagent is a derivative of 4-hydrazinobenzenesulfonic acid (CAS 98-71-5), a compound documented in authoritative databases like NIST . In modern organic synthesis, sulfonyl hydrazides serve as versatile and stable precursors for introducing sulfonyl groups . Researchers value this compound as a sulfonyl source under thermal, basic, oxidative, radical, or transition-metal catalyzed conditions to form carbon-sulfur bonds, leading to the synthesis of various sulfones . Its applications extend to forming sulfur-nitrogen bonds for sulfonamide synthesis and sulfur-halogen bonds to produce sulfonyl halides . The compound requires cold-chain transportation and should be stored as specified by the supplier . As a safety precaution, it may cause skin and serious eye irritation, and harmful effects if swallowed . Researchers should wear appropriate personal protective equipment and handle the material in a well-ventilated environment. This product is intended For Research Use Only and is not approved for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

4-hydrazinylbenzenesulfonic acid;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H8N2O3S.H2O4S/c2*7-8-5-1-3-6(4-2-5)12(9,10)11;1-5(2,3)4/h2*1-4,8H,7H2,(H,9,10,11);(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSKXURXJXDGNGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NN)S(=O)(=O)O.C1=CC(=CC=C1NN)S(=O)(=O)O.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O10S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Sulfonation of m-Phenylenediamine Derivatives

The sulfonation of aromatic amines represents a foundational step in synthesizing bis-sulfonic acids. Patent WO2008011830A1 demonstrates that reacting m-phenylenediamine with concentrated sulfuric acid or oleum at 140–250°C in high-boiling solvents (e.g., phosphoric acid, polyphosphoric acid, or aromatic hydrocarbons) yields 2,4-diaminobenzenesulfonic acid with >98% purity. By analogy, introducing sulfonic acid groups to a hydrazine-functionalized benzene ring would require similar conditions. For instance, substituting one amino group in m-phenylenediamine with hydrazine before sulfonation could yield 4-hydrazinylbenzene-1-sulfonic acid.

Solvent and Temperature Optimization

Reaction efficiency depends on solvent selection:

  • Inorganic solvents : Phosphoric acid (H₃PO₄) and polyphosphoric acid (H₆P₄O₁₃) enhance sulfonation kinetics by acting as both catalysts and reaction media.

  • Organic solvents : Xylene or chlorinated aromatics (e.g., dichlorobenzene) with boiling points >140°C prevent premature precipitation and improve mixing.

A representative protocol involves refluxing m-phenylenediamine in oleum (20% SO₃) at 180°C for 8 hours, achieving 94% yield of sulfonated product. Adapting this to hydrazinyl precursors would necessitate adjusting stoichiometry to account for hydrazine’s lower nucleophilicity compared to amines.

Hydrazine Substitution Reactions

Nucleophilic Aromatic Substitution with Hydrazine

Patent EP0919546B1 details the synthesis of 4-sulfonamidophenyl hydrazines via displacement of leaving groups (e.g., chlorine) on benzenesulfonamides. For bis(4-hydrazinylbenzene-1-sulfonic acid), an analogous approach would involve reacting 4-chlorobenzenesulfonic acid with excess hydrazine hydrate.

Reaction Conditions

  • Mole ratio : Hydrazine-to-substrate ratios of 5:1 to 10:1 ensure complete substitution.

  • Temperature : Refluxing at 119°C (the boiling point of hydrazine monohydrate) for 40–50 hours achieves >90% conversion.

  • Solvent : Water or methanol-water mixtures simplify purification and minimize byproducts.

For example, reacting 4-chlorobenzenesulfonic acid (500 g) with hydrazine monohydrate (1,000 g) at 121°C for 40 hours yields a hydrazinyl intermediate, which is subsequently acidified with sulfuric acid to form the final bis-sulfonate.

Salt Formation with Sulfuric Acid

Acid-Base Neutralization

The sulfonic acid groups in bis(4-hydrazinylbenzene-1-sulfonic acid) can protonate further in the presence of concentrated sulfuric acid, forming a stable sulfate salt. Patent WO2008011830A1 describes converting 2,4-diaminobenzenesulfonic acid to its sodium salt via neutralization with NaOH. Similarly, treating the bis-sulfonic acid with H₂SO₄ at 35°C results in a sulfate complex:

C12H12N4O6S2+H2SO4C12H14N4O10S3\text{C}{12}\text{H}{12}\text{N}4\text{O}6\text{S}2 + \text{H}2\text{SO}4 \rightarrow \text{C}{12}\text{H}{14}\text{N}4\text{O}{10}\text{S}3

Purification and Crystallization

  • Precipitation : Cooling the reaction mixture to −5°C induces crystallization.

  • Washing : Methanol or ethanol removes residual hydrazine and unreacted sulfonic acid.

  • Yield : Crystallization typically recovers 85–90% of the product with >99% purity.

Analytical Validation and Quality Control

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms product purity. For instance, the sulfonic acid intermediate in Patent WO2008011830A1 showed 99% chromatographic purity.

Titrimetric Analysis

Diazo titration quantifies hydrazine content by reacting the compound with nitrous acid:

R-NH-NH2+2HNO2R-N2++2H2O+N2\text{R-NH-NH}2 + 2\text{HNO}2 \rightarrow \text{R-N}2^+ + 2\text{H}2\text{O} + \text{N}_2\uparrow

Excess nitrous acid is back-titrated with sulfamic acid, enabling precise determination of hydrazine functionality.

Industrial-Scale Process Design

Solvent Recycling and Waste Management

Reusing organic solvents (e.g., xylene) and aqueous filtrates reduces costs and environmental impact. Patent WO2008011830A1 reports 95% solvent recovery via distillation .

Chemical Reactions Analysis

Types of Reactions

Bis(4-hydrazinylbenzene-1-sulfonic acid), sulfuric acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce hydrazine derivatives .

Scientific Research Applications

Chemical Properties and Structure

Bis(4-hydrazinylbenzene-1-sulfonic acid) is characterized by its molecular formula C12H18N4O10S3C_{12}H_{18}N_{4}O_{10}S_{3} and is often represented as a sulfonic acid derivative. Its structure consists of two hydrazine groups attached to a benzene ring, with sulfonic acid functionalities that enhance its reactivity and solubility in polar solvents.

Synthesis and Production

The compound can be synthesized through various methods involving the reaction of hydrazine derivatives with sulfonic acids under acidic conditions. The synthesis process often utilizes sulfuric acid as a catalyst, which not only facilitates the reaction but also contributes to the overall yield and purity of the product.

Scientific Research Applications

3.1. Pharmaceutical Development

One of the primary applications of bis(4-hydrazinylbenzene-1-sulfonic acid) is in pharmaceutical research. It serves as an intermediate in the synthesis of various drugs, particularly those targeting cancer and infectious diseases. The hydrazine moieties are known for their ability to form stable complexes with metal ions, which can be beneficial in drug formulation.

3.2. Dye Manufacturing

The compound is also utilized in the production of azo dyes. Azo compounds are significant in the textile industry due to their vibrant colors and stability. Bis(4-hydrazinylbenzene-1-sulfonic acid) acts as a coupling agent in the formation of azo dyes, enhancing colorfastness and application properties.

3.3. Analytical Chemistry

In analytical chemistry, this compound is employed as a reagent for the detection and quantification of specific metal ions through complexation reactions. Its ability to form colored complexes with metals allows for visual detection methods, which are crucial in environmental monitoring and quality control processes.

Case Studies

Case Study 1: Pharmaceutical Applications

A study demonstrated the efficacy of bis(4-hydrazinylbenzene-1-sulfonic acid) as an intermediate in synthesizing novel anti-cancer agents. The compound was used to create derivatives that exhibited significant cytotoxicity against various cancer cell lines, indicating its potential role in developing targeted therapies .

Case Study 2: Dye Production

Research has shown that incorporating bis(4-hydrazinylbenzene-1-sulfonic acid) into azo dye formulations improved color retention during washing tests by up to 30% compared to traditional dyes without this compound. This enhancement is attributed to its strong binding properties .

Data Tables

Application AreaDescriptionImpact
PharmaceuticalsIntermediate for drug synthesisHigh cytotoxicity against cancer cells
Textile IndustryAzo dye productionImproved colorfastness
Analytical ChemistryMetal ion detectionEnhanced accuracy in environmental tests

Mechanism of Action

The mechanism of action of bis(4-hydrazinylbenzene-1-sulfonic acid), sulfuric acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

4-Hydrazinobenzenesulfonic Acid Hemihydrate

  • Molecular Formula : C₆H₈N₂O₃S·½H₂O (MW: 197.21 g/mol) .
  • Key Differences: The bis compound contains two sulfonic acid groups and two hydrazine moieties, whereas 4-hydrazinobenzenesulfonic acid has a single sulfonic acid and hydrazine group.
  • Applications : Both compounds are intermediates in synthesizing hydrazones for pharmaceutical or materials science applications, but the bis compound’s dual reactivity may enable cross-linking or multi-target interactions .

Hydrazonobenzenesulfonamide Derivatives (e.g., Compounds 5–29 in )

  • Example : Ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate derivatives.
  • Key Differences: Functional Groups: The bis compound lacks the piperidine and ester groups found in these derivatives, focusing instead on direct sulfonic acid-hydrazine motifs. Bioactivity: Hydrazonobenzenesulfonamides target human carbonic anhydrases , while the bis compound’s dual sulfonic groups may enhance binding to enzymes requiring multiple anionic interactions.

4-Methylbenzenesulfonic Acid [(2-Chloro-1-propyl-1H-indol-3-yl)methylene]hydrazide

  • Molecular Formula : C₁₉H₂₀ClN₃O₂S (MW: 389.90 g/mol) .
  • Key Differences :
    • Substituents : The bis compound lacks the indole and methyl groups present in this analog, resulting in lower hydrophobicity.
    • Reactivity : The indole-containing derivative may exhibit enhanced π-π stacking in biological systems, whereas the bis compound’s sulfonic acid groups favor aqueous solubility and ionic interactions .

4-Hydroxybenzenesulfonic Acid

  • Molecular Formula : C₆H₆O₄S (MW: 174.17 g/mol) .
  • Key Differences :
    • Functional Groups : Replacing the hydroxyl (-OH) group in 4-hydroxybenzenesulfonic acid with hydrazine (-NH-NH₂) increases nucleophilicity and reduces acidity (pKa of -SO₃H remains ~1–2, but -OH has pKa ~10) .
    • Applications : 4-Hydroxybenzenesulfonic acid is used in dyes and surfactants, whereas the bis compound’s hydrazine groups make it more suited for pharmaceutical synthesis (e.g., antitumor agents, enzyme inhibitors) .

Physicochemical and Functional Properties Comparison

Property Bis(4-hydrazinylbenzene-1-sulfonic acid), Sulfuric Acid 4-Hydrazinobenzenesulfonic Acid Hemihydrate Hydrazonobenzenesulfonamide Derivatives
Molecular Weight (g/mol) 474.49 197.21 300–450 (estimated)
Functional Groups Dual -SO₃H, dual -NH-NH₂ Single -SO₃H, single -NH-NH₂ -SO₂NH₂, hydrazone, ester/piperidine
Acidity (pKa) ~1–2 (sulfonic acid) ~1–2 (sulfonic acid) ~1–2 (sulfonamide)
Melting Point Not reported Not reported 220–309°C
Reactivity High (dual hydrazine for cross-linking) Moderate (single hydrazine) Moderate (targeted hydrazone formation)

Biological Activity

Bis(4-hydrazinylbenzene-1-sulfonic acid), often referred to in the literature as a hydrazine derivative, is a compound that has garnered attention due to its potential biological activities, particularly its antibacterial properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by detailed research findings, data tables, and case studies.

Chemical Structure and Properties

Bis(4-hydrazinylbenzene-1-sulfonic acid) features two hydrazine functional groups attached to a benzene ring that is also sulfonated. The presence of both hydrazine and sulfonic acid groups contributes to its solubility in water and enhances its reactivity, making it a candidate for various biological applications.

Antibacterial Properties

Research has indicated that bis(4-hydrazinylbenzene-1-sulfonic acid) exhibits significant antibacterial activity against both gram-positive and gram-negative bacteria. A study published in the Egyptian Journal of Chemistry evaluated the antibacterial efficacy of this compound and its derivatives against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Proteus vulgaris.

Table 1: Antibacterial Activity of Bis(4-Hydrazinylbenzene-1-Sulfonic Acid) and Derivatives

Compound No.Compound NameZone of Inhibition (mm)Staphylococcus aureusStaphylococcus epidermidisE. coliProteus vulgaris
0Ampicillin1818151515
1Bis(4-Hydrazinylbenzene-1-Sulfonic Acid)1617109
2Compound 214181614
3Compound 312131210
.....................
10Compound 1026222421
11Compound 1120181616

The study demonstrated that several derivatives of bis(4-hydrazinylbenzene-1-sulfonic acid) showed zones of inhibition comparable to or greater than that of standard antibiotics like ampicillin, indicating their potential as effective antibacterial agents .

The antibacterial activity is hypothesized to arise from the compound's ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth. The sulfonic acid group may enhance membrane permeability, allowing the hydrazine moieties to exert their effects more effectively on bacterial cells.

Case Studies

A notable case study involved the synthesis and testing of various derivatives of bis(4-hydrazinylbenzene-1-sulfonic acid). These derivatives were subjected to antimicrobial assays where they were compared against known antibiotics. Results indicated that certain modifications to the hydrazine structure significantly enhanced antibacterial potency, particularly against resistant strains of bacteria.

Case Study Summary:

  • Objective: To evaluate the effectiveness of synthesized derivatives against resistant bacterial strains.
  • Methodology: Disk diffusion method was employed to assess antibacterial activity.
  • Findings: Some derivatives exhibited zones of inhibition exceeding those of standard antibiotics, suggesting a promising avenue for further development in antimicrobial therapies.

Q & A

Q. What are the optimal reaction conditions for synthesizing bis(4-hydrazinylbenzene-1-sulfonic acid) using solid acid catalysts?

  • Methodological Answer : Synthesis protocols for sulfonic acid derivatives often employ solid acid catalysts (e.g., alumina sulfuric acid [ASA], molybdate sulfuric acid [MSA]) under reflux conditions in polar aprotic solvents. For example, in analogous syntheses of sulfonated heterocycles, ethanol or acetic acid are preferred due to their ability to stabilize intermediates while maintaining catalyst activity . Key parameters include:
  • Catalyst loading : 10–20 mol% for efficient proton transfer.
  • Temperature : 80–100°C to balance reaction rate and side-product formation.
  • Solvent selection : Ethanol or solvent-free conditions to enhance green chemistry metrics .

Q. How can spectroscopic techniques validate the structure of bis(4-hydrazinylbenzene-1-sulfonic acid) intermediates?

  • Methodological Answer : Structural characterization typically involves:
  • ¹H/¹³C NMR : To confirm hydrazine (–NH–NH₂) and sulfonic acid (–SO₃H) functional groups.
  • FT-IR : Peaks at 1030–1150 cm⁻¹ (S=O stretching) and 3200–3400 cm⁻¹ (N–H stretching).
  • Mass spectrometry (ESI-MS) : To verify molecular ion peaks and fragmentation patterns.
    For complex intermediates, X-ray crystallography or DFT calculations may resolve ambiguous signals .

Advanced Research Questions

Q. What mechanistic insights explain the superior catalytic activity of MSA over H₂SO₄ in sulfonic acid synthesis?

  • Methodological Answer : MSA’s heteropolyacid structure provides Brønsted and Lewis acid sites, enabling dual activation of carbonyl and hydrazine groups. In contrast, H₂SO₄ lacks Lewis acidity, limiting its ability to stabilize transition states. For example, in Pechmann condensations, MSA facilitates:

Carbonyl activation : Protonation of ketones to form electrophilic intermediates.

Nucleophilic attack : Hydrazine coordination via hydrogen bonding.
Kinetic studies show MSA reduces activation energy by 15–20% compared to H₂SO₄ .

Q. How can researchers resolve contradictions in solvent-dependent catalytic efficiency for sulfonic acid derivatives?

  • Methodological Answer : Discrepancies arise from solvent polarity effects on proton mobility and intermediate solubility. Systematic analysis involves:
  • Solvent screening : Compare ethanol (polar protic), acetonitrile (polar aprotic), and solvent-free systems.
  • Kinetic profiling : Monitor reaction rates via in-situ FT-IR or HPLC to identify rate-limiting steps.
  • Thermodynamic studies : Measure ΔG‡ for intermediate formation under varying conditions.
    For instance, ethanol enhances ASA-catalyzed reactions by stabilizing zwitterionic intermediates, while solvent-free conditions minimize side reactions .

Q. What strategies improve recyclability of solid acid catalysts in multi-step sulfonic acid syntheses?

  • Methodological Answer : Catalyst deactivation often stems from pore blockage or sulfate leaching. Mitigation strategies include:
  • Thermal regeneration : Calcinate used catalysts at 300–400°C to remove organic residues.
  • Surface functionalization : Modify ASA with silica to enhance hydrothermal stability.
  • Leaching tests : ICP-OES analysis of reaction filtrates to quantify metal loss.
    Studies show nano-ASA retains >90% activity after 5 cycles due to its high surface area and robust acid sites .

Data Analysis & Experimental Design

Q. How should researchers design control experiments to validate the role of sulfuric acid in autocatalytic pathways?

  • Methodological Answer : Autocatalysis is confirmed via:

Rate dependence : Plot reaction rate vs. [H₂SO₄] to identify non-linear trends.

Isotopic labeling : Use D₂SO₄ to track proton transfer via ¹H NMR isotope shifts.

Inhibitor studies : Introduce weak bases (e.g., NaHCO₃) to suppress H⁺ availability.
For example, sulfuric acid accelerates SO₃ hydrolysis by stabilizing transition states through hydrogen-bonded networks .

Q. What statistical methods are appropriate for analyzing variance in catalytic recovery rates?

  • Methodological Answer : Use ANOVA to compare recovery efficiencies across catalysts (e.g., ASA vs. MSA) under fixed conditions. For time-dependent leaching, apply:
  • Linear regression : Correlate catalyst lifetime with reaction temperature/pH.
  • Error analysis : Calculate standard deviations (σ) for triplicate experiments.
    In acid/hydrocarbon emulsion studies, recovery rates showed σ = 1.6%, confirming reproducibility .

Tables for Key Comparative Data

CatalystReaction TypeYield (%)Recyclability (cycles)Ref.
MSAPyrrole synthesis925
ASACoumarin synthesis897
H₂SO₄Gem-bisamides751 (irreversible leaching)

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